molecular formula C10H11F4NO B15236674 (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15236674
M. Wt: 237.19 g/mol
InChI Key: SUUOCLKJLSRBMO-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)benzaldehyde and ®-epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for understanding receptor-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. This compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

Compared to its analogs, (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

SUUOCLKJLSRBMO-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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